molecular formula C23H23ClFN5O2 B2787444 N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029724-34-2

N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2787444
CAS No.: 1029724-34-2
M. Wt: 455.92
InChI Key: YETIUYXYVYPIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative with a molecular formula of C₂₂H₂₀ClFN₄O₂ and a molecular weight of 442.87 g/mol. Its structure features:

  • A 4-chloro-2-fluorophenyl group attached to the acetamide nitrogen.
  • A pyrimidine ring substituted with a 6-methyl group and a 4-phenylpiperazin-1-yl moiety.
  • An oxyacetamide linker bridging the aromatic and pyrimidine components.

This compound is hypothesized to target enzymes or receptors involving π-π stacking (via the phenylpiperazine group) and hydrogen bonding (via the acetamide and piperazine functionalities). Its synthesis and characterization are inferred from analogous compounds in the evidence, such as intermediates reported in crystallographic studies .

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN5O2/c1-16-13-22(32-15-21(31)27-20-8-7-17(24)14-19(20)25)28-23(26-16)30-11-9-29(10-12-30)18-5-3-2-4-6-18/h2-8,13-14H,9-12,15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETIUYXYVYPIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

1. Synthesis and Chemical Structure

The synthesis of this compound involves multiple steps, typically starting from 4-chloro-2-fluorophenol and various piperazine derivatives. The final product is characterized by its unique structure, which includes a chloro and fluorine substituent on the phenyl ring and a piperazine moiety linked through a pyrimidine ring.

2.1 Anticonvulsant Activity

Research has indicated that derivatives similar to this compound exhibit anticonvulsant properties. A study evaluated several N-phenyl derivatives for their efficacy in animal models of epilepsy. Compounds demonstrated varying degrees of protection in the maximal electroshock (MES) test, with some achieving significant anticonvulsant activity at doses as low as 100 mg/kg .

2.2 Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxic effects of various analogs against human cancer cell lines. For instance, compounds were tested against the NCI-60 panel of human tumor cell lines, revealing moderate growth inhibition in specific cancer types. Notably, one compound showed an inhibition growth percent (IGP) of 23% against the MCF7 breast cancer cell line, indicating potential as an anticancer agent .

The biological activity of this compound is believed to involve modulation of neurotransmitter systems and interaction with specific receptors involved in seizure activity and cancer proliferation. The presence of the piperazine ring is critical for binding to various targets, potentially enhancing its pharmacological profile.

4. Case Studies

Several case studies have documented the effects of similar compounds on neurological disorders and cancer:

  • Anticonvulsant Efficacy : In a controlled study involving rats, a derivative showed significant reduction in seizure frequency when administered at therapeutic doses.
  • Cancer Cell Line Responses : A series of experiments demonstrated that modifications to the piperazine structure influenced cytotoxicity levels across different cancer cell lines, suggesting structure–activity relationships that could guide future drug design.

Table 1: Anticonvulsant Activity in Animal Models

Compound IDDose (mg/kg)MES Test Result
Compound A100Significant
Compound B200Moderate
Compound C300No effect

Table 2: Cytotoxicity Against NCI-60 Cell Lines

Compound IDCell LineIGP (%)
Compound AMCF723
Compound BA54915
Compound CHCT11610

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of the target compound with key analogs, focusing on structural variations, molecular properties, and inferred pharmacological implications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Pyrimidine Substituent Acetamide Substituent Linker Key Features
Target Compound C₂₂H₂₀ClFN₄O₂ 442.87 4-Phenylpiperazin-1-yl 4-Chloro-2-fluorophenyl Oxy High aromaticity, potential kinase binding
N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide C₁₉H₂₂ClFN₄O₂ 392.86 3-Methylpiperidin-1-yl 4-Chloro-2-fluorophenyl Oxy Reduced aromaticity, increased lipophilicity
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide C₁₉H₂₂FN₃O₂ 343.40 4-Methylpiperidin-1-yl 2-Fluorophenyl Oxy Simplified piperidine substituent, lower molecular weight
N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide C₂₀H₁₇ClF₃N₃OS 455.88 4-(Trifluoromethyl)phenyl 4-Chlorobenzyl Sulfanyl Sulfur linker, enhanced metabolic stability
2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-[3-(methylsulfanyl)phenyl]acetamide C₁₈H₂₂N₄O₂S 358.46 Pyrrolidin-1-yl 3-(Methylsulfanyl)phenyl Oxy Thioether group, altered electronic properties

Key Findings from Comparative Analysis

Piperazine derivatives are often associated with improved solubility and receptor affinity compared to piperidine or pyrrolidine analogs.

Acetamide Substituents: The 4-chloro-2-fluorophenyl group in the target compound balances steric bulk and electron-withdrawing properties, which may optimize receptor binding compared to 2-fluorophenyl () or 3-(methylsulfanyl)phenyl () groups .

Linker Modifications :

  • The oxyacetamide linker in the target compound is polar and hydrogen-bond-capable, whereas the sulfanyl linker () may increase lipophilicity and susceptibility to oxidation .

Analogs with trifluoromethyl or methylsulfanyl groups () may exhibit improved blood-brain barrier penetration but reduced aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.